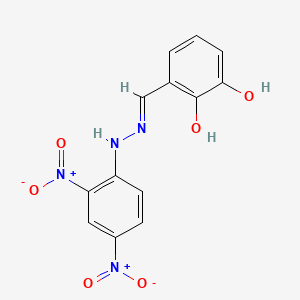
2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is a complex organic compound known for its unique chemical structure and properties It features a hydrazonomethyl group attached to a benzene ring, which is further substituted with two hydroxyl groups and a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydrazonomethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted hydrazones and related compounds
Scientific Research Applications
2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone involves its interaction with cellular components, leading to various biochemical effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the identification of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
Hydrazones: A class of compounds with similar structural features and reactivity.
Uniqueness
2,3-dihydroxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is unique due to its specific substitution pattern and the presence of both hydrazonomethyl and dinitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10N4O6 |
|---|---|
Molecular Weight |
318.24g/mol |
IUPAC Name |
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H10N4O6/c18-12-3-1-2-8(13(12)19)7-14-15-10-5-4-9(16(20)21)6-11(10)17(22)23/h1-7,15,18-19H/b14-7+ |
InChI Key |
KIBCCSCEEFZYJB-VGOFMYFVSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


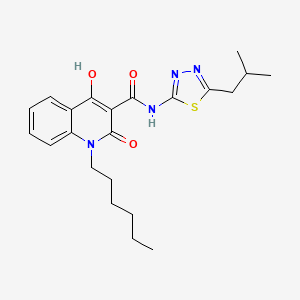
![N-[(E)-(2-Hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/new.no-structure.jpg)
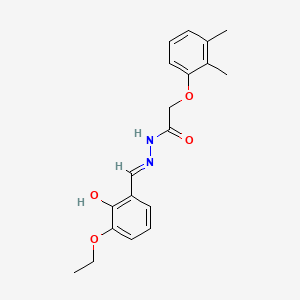
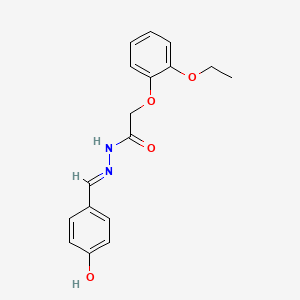
![2-nitro-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B1189665.png)

![N-(5-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methylbenzamide](/img/structure/B1189668.png)
![N-(5-{2-[2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methylbenzamide](/img/structure/B1189669.png)
![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B1189672.png)
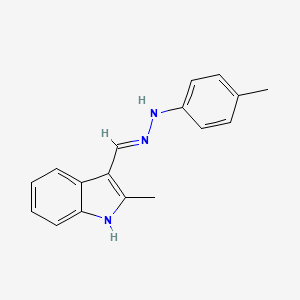
![4-bromo-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B1189675.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N'-[(2-methyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B1189679.png)
